Zoptarelin doxorubicin acetate, also known as AEZS-108, is a targeted cytotoxic compound that combines doxorubicin with a luteinizing hormone-releasing hormone (LHRH) analog. This innovative drug aims to enhance the therapeutic effects of doxorubicin while reducing systemic toxicity by specifically targeting LHRH receptors, which are overexpressed in certain tumors, including ovarian cancer and uveal melanoma. The compound is classified as an LHRH receptor-targeted chemotherapy agent, making it a significant advancement in cancer treatment strategies.
The synthesis of zoptarelin doxorubicin acetate involves conjugating doxorubicin to an LHRH analog through various chemical methods. The primary method used in its synthesis is solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences. Following the peptide synthesis, the attachment of doxorubicin occurs via specific reactions that include thiol-disulfide exchanges and other coupling techniques. The final product is purified to ensure high yield and purity suitable for clinical applications .
The molecular structure of zoptarelin doxorubicin acetate features a complex arrangement where doxorubicin is linked to the LHRH analog through a flexible linker. This structure allows for the selective targeting of LHRH receptors on cancer cells while maintaining the cytotoxic properties of doxorubicin.
Zoptarelin doxorubicin acetate undergoes several chemical reactions during its synthesis and when interacting with biological systems.
The mechanism by which zoptarelin doxorubicin acetate exerts its effects involves selective binding to LHRH receptors present on certain cancer cells. Upon binding, the compound is internalized into the cells, where it releases doxorubicin.
Zoptarelin doxorubicin acetate possesses distinct physical and chemical properties that influence its pharmacological behavior.
Zoptarelin doxorubicin acetate is primarily utilized in targeted chemotherapy for cancers expressing LHRH receptors, such as:
This compound represents a significant step forward in personalized medicine, offering a more effective treatment option with potentially reduced side effects compared to traditional chemotherapeutics.
The development of Zoptarelin doxorubicin acetate (formerly designated AEZS-108 or AN-152) stems from the strategic exploitation of differential receptor expression between malignant and healthy tissues. Luteinizing hormone-releasing hormone receptors are overexpressed in diverse malignancies, including 80% of ovarian carcinomas, 80% of endometrial cancers, and 46% of uveal melanomas, while exhibiting minimal presence in non-target organs excepting pituitary and reproductive tissues [1] [3] [4]. This receptor distribution creates a therapeutic window for molecularly targeted agents.
Traditional chemotherapeutic agents like doxorubicin exert cytotoxic effects through DNA intercalation and topoisomerase II inhibition but suffer from dose-limiting cardiotoxicity and myelosuppression due to nonspecific biodistribution. Additionally, multidrug resistance mediated by P-glycoprotein efflux pumps frequently diminishes doxorubicin efficacy in recurrent cancers [1] [10]. By covalently conjugating doxorubicin to a luteinizing hormone-releasing hormone receptor agonist, Zoptarelin doxorubicin acetate leverages receptor-mediated endocytosis for tumor-selective drug delivery. This internalization bypasses P-glycoprotein efflux mechanisms while minimizing exposure to healthy tissues [1] [4].
Table 1: Luteinizing Hormone-Releasing Hormone Receptor Expression Across Malignancies
| Cancer Type | Receptor Positivity Rate | Clinical Evidence |
|---|---|---|
| Ovarian Carcinoma | 80% | Phase II trial (AGO-GYN 5) [1] |
| Endometrial Carcinoma | 80% | Phase II trial (AGO) [3] |
| Urothelial Carcinoma | 25-46%* | Phase I/II trial (NCT01234519) [6] |
| Uveal Melanoma | 46% | Preclinical immunohistochemistry [4] |
*Variability due to immunohistochemical methodology
The conjugate's architecture centers on a stable amide bond formation between the ε-amino group of D-Lys⁶ in the peptide carrier and the carbonyl group of doxorubicin-14-hemiglutarate. This yields a molecular hybrid with the structure: [D-Lys⁶]luteinizing hormone-releasing hormone-(des-Gly-NH₂¹⁰) (1-9)-peptide-ethylamide → spacer ← doxorubicin [5] [9]. The hemiglutarate spacer provides critical distance between peptide and cytotoxic payload, preserving receptor recognition while enabling efficient intracellular doxorubicin release.
Unlike ester-based conjugates susceptible to plasma esterase cleavage, Zoptarelin doxorubicin acetate maintains structural integrity in circulation. However, the amide bond remains susceptible to lysosomal hydrolysis following receptor-mediated endocytosis. This controlled intracellular liberation differentiates it from oxime-linked conjugates investigated in research settings, which release amino acid-doxorubicin metabolites rather than intact doxorubicin [10]. Pharmacokinetic analyses confirm a plasma half-life of approximately 2 hours in humans, sufficient for target engagement but minimizing systemic exposure [6].
Table 2: Comparative Linkage Chemistry in Luteinizing Hormone-Releasing Hormone-Doxorubicin Conjugates
| Linkage Type | Chemical Stability | Drug Release Mechanism | Clinical Status |
|---|---|---|---|
| Amide (Zoptarelin) | Moderate | Lysosomal hydrolysis | Phase III [8] |
| Ester | Low | Plasma esterases | Abandoned |
| Oxime | High | Intracellular metabolites | Preclinical [10] |
The peptide moiety [D-Lys⁶]luteinizing hormone-releasing hormone represents a strategically modified analog of native luteinizing hormone-releasing hormone. Substitution of glycine⁶ with D-lysine enhances receptor binding affinity 10-fold compared to the native peptide while conferring protease resistance at the cleavage-prone 5-6 bond [1] [4]. Molecular modeling confirms that D-lysine⁶ optimally positions the side chain amino group for conjugation without steric interference with receptor contact residues.
Further optimization involved spacer length between peptide and doxorubicin. The 5-atom hemiglutarate spacer demonstrated superior receptor affinity (IC₅₀ = 2.1 nM) compared to shorter linkers, as quantified by competitive binding assays in luteinizing hormone-releasing hormone receptor-positive cancer cells [9]. This spacer maintains the critical distance required for simultaneous receptor engagement and efficient intracellular trafficking. In vitro binding assays demonstrated equivalent receptor affinity between the unconjugated [D-Lys⁶]luteinizing hormone-releasing hormone agonist and Zoptarelin doxorubicin acetate, confirming that structural modifications did not compromise target recognition [4].
Polyethylene glycol modification was explored to enhance plasma stability but reduced receptor binding by 70% due to steric hindrance, leading to its abandonment [9]. The finalized structure (molecular weight: 1893.01 g/mol; formula: C₉₁H₁₁₇N₁₉O₂₆) represents an optimal balance between receptor affinity, plasma stability, and intracellular drug release kinetics [5] [7].
Rigorous analytical methods were developed to assess conjugate integrity and degradation kinetics. Reverse-phase high-performance liquid chromatography with dual ultraviolet-visible (λ=280 nm for peptide, λ=495 nm for doxorubicin) and mass spectrometric detection enables simultaneous quantification of intact conjugate and free doxorubicin [9] [10]. Accelerated stability studies in plasma at 37°C demonstrated <5% doxorubicin liberation over 24 hours, confirming sufficient stability for clinical administration [1].
Mass spectrometric characterization reveals a characteristic molecular ion at m/z 947.5 [M+2H]²⁺ (theoretical monoisotopic mass: 1893.01 Da) with collision-induced dissociation yielding diagnostic fragments: m/z 673.3 (doxorubicin-glutarate) and m/z 607.3 ([D-Lys⁶]luteinizing hormone-releasing hormone fragment) [5] [9]. Nuclear magnetic resonance (¹H and ¹³C) confirmed site-specific conjugation at the doxorubicin C-14 oxygen via the hemiglutarate linker, preserving the crucial amino sugar moiety required for DNA intercalation [5].
Intracellular fate studies using confocal microscopy with inherent doxorubicin fluorescence demonstrate differential distribution compared to free doxorubicin: Free doxorubicin accumulates predominantly in nuclei within 30 minutes, while Zoptarelin doxorubicin acetate shows perinuclear lysosomal localization at 2 hours, followed by nuclear translocation at 4-6 hours post-internalization [4] [6]. This delayed nuclear accumulation aligns with the requirement for lysosomal hydrolysis to liberate active doxorubicin.
Table 3: Key Analytical Parameters for Conjugate Characterization
| Analytical Method | Key Parameters | Structural Insights |
|---|---|---|
| Reverse-phase high-performance liquid chromatography | Retention time=12.7 min; Mobile phase: acetonitrile/0.1% trifluoroacetic acid gradient | Purity assessment (>98%) and degradation monitoring |
| High-resolution mass spectrometry | m/z 947.505 [M+2H]²⁺ (calcd 947.502); Fragments: m/z 673.3, 607.3 | Molecular mass confirmation; Cleavage pattern |
| Nuclear magnetic resonance | ¹H-NMR (500 MHz, DMSO-d₆): δ 7.92 (s, H-1 daunosamine), 5.40 (d, J=3.5 Hz, H-1' sugar) | Site-specific conjugation confirmation |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: